N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Overview
Description
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, a formyl group, and a thiazole ring, making it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of cyclopropylamine with 4-formyl-1,3-thiazole-2-yl acetic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like halogens, nitrating agents
Major Products Formed
Oxidation: N-cyclopropyl-N-(4-carboxy-1,3-thiazol-2-yl)acetamide
Reduction: N-cyclopropyl-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide
Substitution: Various substituted thiazole derivatives depending on the electrophile used
Scientific Research Applications
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . Additionally, the thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- N-cyclopropyl-N-(4-ethyl-1,3-thiazol-2-yl)acetamide
- N-cyclopropyl-N-(4-propyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents on the thiazole ring . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPJSMCAWSTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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